molecular formula C9H11N3S B2525627 2-Hydrazino-5,7-dimethyl-1,3-benzothiazole CAS No. 872696-08-7

2-Hydrazino-5,7-dimethyl-1,3-benzothiazole

Cat. No.: B2525627
CAS No.: 872696-08-7
M. Wt: 193.27
InChI Key: SDVJDYLEVAPBJM-UHFFFAOYSA-N
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Scientific Research Applications

2-Hydrazino-5,7-dimethyl-1,3-benzothiazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of other complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-5,7-dimethyl-1,3-benzothiazole typically involves the reaction of 2-mercaptoaniline with acid chlorides . The general reaction can be represented as follows:

C6H4(NH2)SH+RC(O)ClC6H4(NH)SCR+HCl+H2OC_6H_4(NH_2)SH + RC(O)Cl \rightarrow C_6H_4(NH)SCR + HCl + H_2O C6​H4​(NH2​)SH+RC(O)Cl→C6​H4​(NH)SCR+HCl+H2​O

This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the specific requirements of the synthesis.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-5,7-dimethyl-1,3-benzothiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, can vary depending on the specific reaction being carried out.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidation states of the compound, while substitution reactions may result in the formation of various substituted derivatives.

Mechanism of Action

The mechanism of action of 2-Hydrazino-5,7-dimethyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-Hydrazino-5,7-dimethyl-1,3-benzothiazole can be compared with other similar compounds, such as:

    2-Mercapto-5,7-dimethyl-1,3-benzothiazole: A precursor in the synthesis of this compound.

    2-Amino-5,7-dimethyl-1,3-benzothiazole: Another derivative of benzothiazole with different chemical properties and applications.

    2-Hydrazino-1,3-benzothiazole: A similar compound with a different substitution pattern on the benzothiazole ring.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .

Properties

IUPAC Name

(5,7-dimethyl-1,3-benzothiazol-2-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S/c1-5-3-6(2)8-7(4-5)11-9(12-10)13-8/h3-4H,10H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVJDYLEVAPBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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